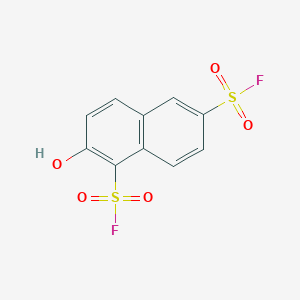
2-Hydroxynaphthalene-1,6-disulfonyl difluoride
Description
2-Hydroxynaphthalene-1,6-disulfonyl difluoride is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonyl fluoride groups and a hydroxyl group attached to the naphthalene ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
61053-47-2 |
|---|---|
Molecular Formula |
C10H6F2O5S2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-hydroxynaphthalene-1,6-disulfonyl fluoride |
InChI |
InChI=1S/C10H6F2O5S2/c11-18(14,15)7-2-3-8-6(5-7)1-4-9(13)10(8)19(12,16)17/h1-5,13H |
InChI Key |
POLZEOOVRDGWDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)F)O)C=C1S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxynaphthalene-1,6-disulfonyl difluoride typically involves the sulfonation of 2-hydroxynaphthalene followed by the introduction of sulfonyl fluoride groups. One common method includes the reaction of 2-hydroxynaphthalene with chlorosulfonic acid to form the corresponding sulfonic acid derivative. This intermediate is then treated with sulfur tetrafluoride to introduce the sulfonyl fluoride groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxynaphthalene-1,6-disulfonyl difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Condensation Reactions: The compound can undergo condensation reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as Lewis acids .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
2-Hydroxynaphthalene-1,6-disulfonyl difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride groups.
Medicine: Research into potential therapeutic applications includes the development of drugs targeting specific enzymes and proteins.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Hydroxynaphthalene-1,6-disulfonyl difluoride involves its reactive sulfonyl fluoride groups, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modify the activity of these biomolecules, making it useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxynaphthalene-1-sulfonyl fluoride
- 6-Hydroxynaphthalene-2-sulfonyl fluoride
- 2-Hydroxynaphthalene-1,5-disulfonyl difluoride
Uniqueness
2-Hydroxynaphthalene-1,6-disulfonyl difluoride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


